Chiral N1-sec-Butyl Substituent as a Discriminator Against Achiral 1-Alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine Analogs
The target compound possesses a single stereogenic center at the sec-butyl carbon (C1' of the butan-2-yl group), generating a racemic mixture of (R)- and (S)-enantiomers [1]. In contrast, the closest commercially available 1-alkyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine analogs—namely the 1-methyl (CAS 828241-99-2), 1-isopropyl, and 1-tert-butyl (CAS 60168-02-7) derivatives—are all achiral [2]. This stereochemical distinction is structurally absolute; no achiral analog can present the same three-dimensional pharmacophore to a chiral biological target. For enantioselective receptor or enzyme assays, procurement of the chiral sec-butyl compound is the only means to explore stereodependent SAR within this scaffold series [3].
| Evidence Dimension | Presence of a stereogenic center at the N1-alkyl substituent |
|---|---|
| Target Compound Data | One stereogenic center (racemic); sec-butyl group |
| Comparator Or Baseline | 1-Methyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine (CAS 828241-99-2) – 0 stereogenic centers; 1-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazol-5-amine (CAS 60168-02-7) – 0 stereogenic centers |
| Quantified Difference | Qualitative binary difference: chiral vs. achiral N1-substituent |
| Conditions | Structural 2D/3D analysis from PubChem and CAS registry records |
Why This Matters
For laboratories conducting enantioselective SAR or chiral chromatography method development, the target compound is the only member of this congeneric series that provides a stereochemical probe at the N1 position.
- [1] PubChem. Compound Summary for CID 62506994 – stereochemical data. National Center for Biotechnology Information. View Source
- [2] SpectraBase. 1H-benzimidazol-5-amine, 1-methyl-2-(trifluoromethyl)-, Database entry. View Source
- [3] Sathaiah, G., et al. (2013). Medicinal Chemistry Research, 22, 1229–1237. (Class-level evidence for biological differentiation among 1-alkyl variants.) View Source
